

An In-Depth Technical Guide to 2-(Benzoyloxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Benzoyloxy)-2-methylpropanoic acid

Cat. No.: B1590656

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **2-(Benzoyloxy)-2-methylpropanoic acid**, a notable organic compound with applications in chemical synthesis. This document consolidates essential information regarding its molecular characteristics, physicochemical properties, and safety protocols. While extensive research literature on this specific molecule is not widely available, this guide synthesizes the existing data from chemical databases and supplier information to serve as a foundational resource for researchers, scientists, and professionals in drug development. The guide presents the compound's molecular formula, precise molecular weight, and structural information. Key physicochemical data are summarized for ease of reference.

Core Molecular and Physical Characteristics

2-(Benzoyloxy)-2-methylpropanoic acid is a carboxylic acid derivative characterized by a benzoyl group attached to a 2-methylpropanoic acid moiety. This structure imparts specific chemical properties that make it a useful intermediate in organic synthesis.

Molecular Formula and Weight

The chemical identity of **2-(Benzoyloxy)-2-methylpropanoic acid** is defined by its molecular formula and weight, which are fundamental parameters for any chemical synthesis or analysis.

- Molecular Formula: C₁₁H₁₂O₄[\[1\]](#)
- Molecular Weight: 208.21 g/mol [\[1\]](#)
- CAS Number: 58570-00-6[\[1\]](#)[\[2\]](#)[\[3\]](#)

These values are critical for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data.

Structural Representation

The spatial arrangement of atoms within **2-(Benzoyloxy)-2-methylpropanoic acid** is crucial for understanding its reactivity and interactions with other molecules.

Diagram 1: 2D and 3D Structures of **2-(Benzoyloxy)-2-methylpropanoic acid**

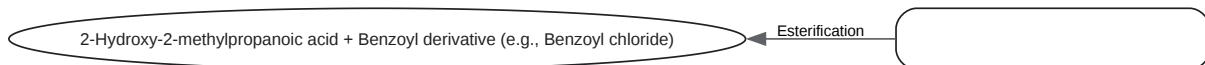
2D Structure

3D Conformer

[Click to download full resolution via product page](#)

A representation of the 2D chemical structure and 3D conformer of the molecule.

Physicochemical Properties


The physical and chemical properties of a compound dictate its behavior in various environments and are essential for designing experimental protocols, including purification and analysis.

Property	Value	Source
Physical Form	Solid. White to yellow powder or crystals.	[2]
Storage Temperature	Room Temperature	[2]
Purity (Typical)	97-98%	[2]
InChI	1S/C11H12O4/c1-11(2,10(13)14)15-9(12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14)	[1][2]
InChIKey	XGWKCHAQEYLCBD-UHFFFAOYSA-N	[1][2]
Canonical SMILES	CC(C)(C(=O)O)OC(=O)C1=CC=CC=C1	[1]

Synthesis and Reactivity Insights

While specific, detailed, and peer-reviewed synthesis protocols for **2-(Benzoyloxy)-2-methylpropanoic acid** are not readily available in the public domain, general synthetic strategies for similar compounds can provide insights into its potential preparation. The synthesis would likely involve the esterification of 2-hydroxy-2-methylpropanoic acid with benzoyl chloride or benzoic anhydride.

Diagram 2: Plausible Retrosynthetic Pathway

[Click to download full resolution via product page](#)

A simplified retrosynthetic analysis for the target molecule.

The reactivity of **2-(Benzoyloxy)-2-methylpropanoic acid** is dictated by its two primary functional groups: the carboxylic acid and the benzoate ester. The carboxylic acid moiety can

undergo typical reactions such as deprotonation to form a carboxylate salt, esterification, or conversion to an acid chloride. The benzoate ester is susceptible to hydrolysis under acidic or basic conditions, which would yield benzoic acid and 2-hydroxy-2-methylpropanoic acid.

Potential Applications in Research and Development

Although specific applications in drug development are not extensively documented in peer-reviewed literature, compounds with similar structural motifs are of interest in medicinal chemistry. Carboxylic acids are versatile handles for the synthesis of more complex molecules, including amides and esters, which are common functionalities in drug candidates. The benzyloxy group can act as a protecting group or be a key pharmacophoric element.

The use of this compound as a building block in the synthesis of more complex molecules is a plausible application, particularly in the construction of compounds where a quaternary carbon center adjacent to a carboxylic acid is desired.

Safety and Handling

For the safe handling of **2-(Benzoyloxy)-2-methylpropanoic acid**, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. The following is a summary of hazard information.

- Signal Word: Warning[2]
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

2-(Benzoyloxy)-2-methylpropanoic acid is a chemical compound with well-defined molecular and physical properties. While its role in extensive research and development is not widely documented in publicly accessible literature, its structure suggests potential as an intermediate in organic synthesis. This guide provides a foundational understanding of its key characteristics to support its safe handling and use in a laboratory setting. Further research would be necessary to fully elucidate its reactivity, potential applications, and mechanistic pathways in various chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Benzoyloxy)-2-methylpropanoic acid | C11H12O4 | CID 13953342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Benzoyloxy)-2-methylpropanoic acid | 58570-00-6 [sigmaaldrich.com]
- 3. 2-(benzoyloxy)-2-methylpropanoic acid|58570-00-6|Xuzhou Xbetop Biotechnology Co., Ltd. [xbetop.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(Benzoyloxy)-2-methylpropanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590656#2-benzoyloxy-2-methylpropanoic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com